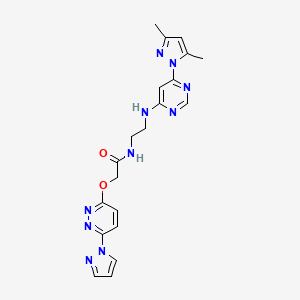![molecular formula C21H22N2O2 B2836776 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide CAS No. 851405-30-6](/img/structure/B2836776.png)
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide” is a complex organic molecule that contains a quinoline ring, which is a type of heterocyclic aromatic organic compound . Quinoline derivatives are known to have various biological and pharmaceutical properties .
Molecular Structure Analysis
The molecular structure of this compound involves a quinoline ring, which is a heterocyclic aromatic organic compound . It also contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .Scientific Research Applications
Spatial Orientation and Structural Studies
- The spatial orientations of similar amide derivatives have been studied, showing different geometries like tweezer-like and S-shaped structures, which are important for understanding molecular interactions (Kalita & Baruah, 2010).
Chemosensor Applications
- Amide derivatives have been used in the development of chemosensors. For instance, a chemosensor for Zn2+ was created using a quinoline-based fluorophore, showcasing its potential in biological and aqueous samples (Park et al., 2015).
Antimalarial Activity
- Certain quinoline derivatives demonstrated antimalarial properties, with studies showing correlations between the molecular structure and antimalarial potency (Werbel et al., 1986).
Corrosion Inhibition
- Quinoxalines, similar in structure to the compound , have been investigated as corrosion inhibitors, providing insights into the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Catalytic Applications
- In the field of catalysis, derivatives of quinoline have been used in the preparation of ruthenium catalysts for ketone reduction (Facchetti et al., 2016).
Fluorescence Properties
- Research into the fluorescence properties of similar compounds has been conducted, which can have implications in various analytical and diagnostic applications (Karmakar et al., 2007).
Antimicrobial and Antiprotozoal Agents
- Studies have shown that certain quinoline derivatives exhibit antimicrobial and antiprotozoal activities, indicating their potential as therapeutic agents (Patel et al., 2017).
Drug Discovery and Development
- Quinoline-based compounds are actively researched in the context of drug discovery, particularly for their therapeutic potential against diseases like tuberculosis and Japanese encephalitis (Pissinate et al., 2016; Ghosh et al., 2008).
properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-4-3-5-16(10-14)12-20(24)22-9-8-18-13-17-7-6-15(2)11-19(17)23-21(18)25/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKHWAQKJMVGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


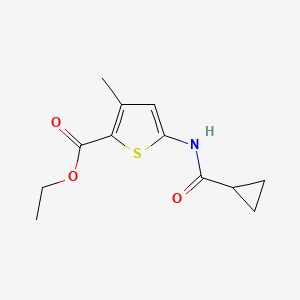
![(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2836695.png)
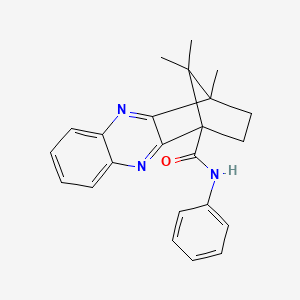
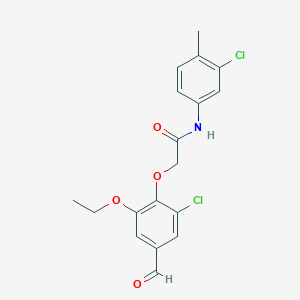


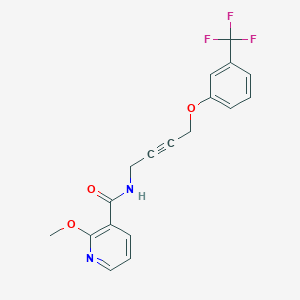
![N-(5-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2836709.png)
![N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B2836710.png)
![3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2836713.png)
![N-[5-({[(4-bromophenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2836714.png)
![2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2836715.png)
